2,3-Dimethyl-6-nitrobenzenemethanol
Description
2,3-Dimethyl-6-nitrobenzenemethanol is a nitroaromatic compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 3, a nitro group at position 6, and a hydroxymethyl (-CH2OH) group. The nitro group acts as a strong electron-withdrawing moiety, influencing reactivity in electrophilic substitution or metal-catalyzed reactions, while the methyl groups contribute steric effects and modulate solubility .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2,3-dimethyl-6-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-9(10(12)13)8(5-11)7(6)2/h3-4,11H,5H2,1-2H3 |
InChI Key |
HBZVGKAFFVCHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])CO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds exhibit high structural similarity to 2,3-Dimethyl-6-nitrobenzenemethanol, as indicated by similarity scores and functional group alignment:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score |
|---|---|---|---|---|
| 6-Nitro-2,3-dihydrobenzofuran-5-amine | 20876-37-3 | C8H8N2O3 | Dihydrofuran ring, nitro, amine | 0.94 |
| 1-Benzyloxy-2-methyl-3-nitrobenzene | 18761-31-4 | C14H13NO3 | Benzyloxy, methyl, nitro | 0.90 |
| (2-Methoxy-5-nitrophenyl)methanol | 3693-22-9 | C8H9NO4 | Methoxy, nitro, hydroxymethyl | 0.87 |
| (6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol | 2271-72-9 | C9H9NO5 | Dihydrodioxin ring, nitro, hydroxymethyl | N/A |
Key Observations :
- 6-Nitro-2,3-dihydrobenzofuran-5-amine (0.94 similarity) shares a nitro group and fused oxygen-containing ring but replaces the hydroxymethyl with an amine, altering reactivity for nucleophilic applications .
- (2-Methoxy-5-nitrophenyl)methanol (0.87 similarity) differs in substituent positions (5-nitro vs. 6-nitro) and includes a methoxy group instead of methyl groups, reducing steric hindrance .
- The dihydrodioxin derivative (CAS 2271-72-9) introduces a rigid dioxane ring, enhancing structural stability but reducing solubility in nonpolar solvents .
Physical and Chemical Properties
Molecular Weight and Polarity :
Solubility and Stability :
- Methyl groups in the target compound likely improve solubility in organic solvents compared to methoxy or amine-substituted analogs.
- The dihydrodioxin derivative’s fused ring system enhances thermal stability but may limit reactivity in planar aromatic reactions .
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